molecular formula C23H28N6O3 B2664943 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane CAS No. 2415463-32-8

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane

Cat. No.: B2664943
CAS No.: 2415463-32-8
M. Wt: 436.516
InChI Key: RTOPMSBHRSNWIU-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane is a complex heterocyclic compound that features a unique combination of triazole, pyridazine, and diazepane rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the triazole and pyridazine rings. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions . The pyridazine ring is often formed via the reaction of hydrazine with diketones or other suitable precursors . The final step involves the coupling of the triazole-pyridazine intermediate with the diazepane moiety, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using high-purity reagents and solvents. Advanced purification techniques such as recrystallization, chromatography, and distillation are often employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3,5-dimethoxybenzoyl)-1,4-diazepane is unique due to its combination of triazole, pyridazine, and diazepane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-31-18-13-17(14-19(15-18)32-2)23(30)28-10-4-9-27(11-12-28)21-8-7-20-24-25-22(29(20)26-21)16-5-3-6-16/h7-8,13-16H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOPMSBHRSNWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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